Oxamide, N-(2-ethylphenyl)-N'-(1-methylpropyl)-
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Overview
Description
Oxamide, N-(2-ethylphenyl)-N’-(1-methylpropyl)- is a synthetic organic compound belonging to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups. This particular compound features substitutions on the nitrogen atoms with 2-ethylphenyl and 1-methylpropyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(2-ethylphenyl)-N’-(1-methylpropyl)- typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the reaction of oxalyl chloride with 2-ethylphenylamine and 1-methylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxamide, N-(2-ethylphenyl)-N’-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or interactions with biomolecules.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Oxamide, N-(2-ethylphenyl)-N’-(1-methylpropyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study and experimental data.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethyl oxamide: Similar structure but with diethyl groups instead of 2-ethylphenyl and 1-methylpropyl.
N,N’-Dimethyl oxamide: Features dimethyl groups on the nitrogen atoms.
N,N’-Diphenyl oxamide: Contains phenyl groups on the nitrogen atoms.
Uniqueness
Oxamide, N-(2-ethylphenyl)-N’-(1-methylpropyl)- is unique due to its specific substituents, which may impart distinct chemical and physical properties compared to other oxamides
Properties
IUPAC Name |
N'-butan-2-yl-N-(2-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-10(3)15-13(17)14(18)16-12-9-7-6-8-11(12)5-2/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEZFFPBPMNUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NC(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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